molecular formula C18H20ClNO2 B11506819 5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione

5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione

Cat. No.: B11506819
M. Wt: 317.8 g/mol
InChI Key: JHAIUTSIZSRYRE-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclopentylamino group, and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the cyclohexane-1,3-dione core. This can be achieved through a Claisen condensation reaction, where esters containing α-hydrogens are promoted by a base such as sodium ethoxide to afford β-ketoesters

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), solvent conditions (e.g., polar aprotic solvents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core and may have similar chemical properties and reactivity.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group may exhibit similar biological activity and chemical behavior.

    Cyclopentylamino derivatives: These compounds share the cyclopentylamino group and may have comparable pharmacological effects.

Uniqueness

5-(3-Chlorophenyl)-2-[(cyclopentylamino)methylidene]cyclohexane-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-(cyclopentyliminomethyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C18H20ClNO2/c19-14-5-3-4-12(8-14)13-9-17(21)16(18(22)10-13)11-20-15-6-1-2-7-15/h3-5,8,11,13,15,21H,1-2,6-7,9-10H2

InChI Key

JHAIUTSIZSRYRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=CC2=C(CC(CC2=O)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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